molecular formula C28H28F6N4O B1671798 Imnopitant CAS No. 290297-57-3

Imnopitant

Cat. No. B1671798
M. Wt: 550.5 g/mol
InChI Key: HCNNJLLLMSVTFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imnopitant is a synthetic organic compound and a neurokinin NK1 receptor antagonist . It was identified in the same structure-activity relationship (SAR) study as netupitant and befetupitant . The International Nonproprietary Names (INN) number for imnopitant is 11070 .

Scientific Research Applications

Imaging Mass Spectrometry in Drug Research

Imaging Mass Spectrometry (IMS) using Matrix-Assisted Laser Desorption/Ionization (MALDI) technology offers a molecular ex vivo view of resected organs or whole-body sections from an animal. This technology enables label-free tracking of both endogenous and exogenous compounds like Imnopitant, with spatial resolution and molecular specificity. It can detect drug distribution and individual metabolite distributions within whole-body tissue sections, providing insights into therapeutic and toxicological processes at the molecular level (Khatib-Shahidi et al., 2006).

PET and Drug Research Development

Positron Emission Tomography (PET) is emerging as a powerful tool in examining the behavioral, therapeutic, and toxic properties of drugs, including Imnopitant. PET can assess pharmacokinetic and pharmacodynamic events in humans and animals, providing a new perspective on drug research. It helps in understanding molecular mechanisms underlying drug action and practical aspects such as effective drug doses for clinical trials (Fowler et al., 1999).

Clinical Pharmacology of Drugs

Imnopitant, like other centrally acting antihypertensive drugs, is recognized for its safety and effectiveness intreating high blood pressure. However, the specific pharmacological properties of Imnopitant, particularly in relation to its interaction with adrenergic and imidazoline receptors, are not detailed in the available literature. This highlights the need for more research in this area to understand its clinical pharmacology better (Reid et al., 1995).

Advances in Imaging Mass Spectrometry

Imaging Mass Spectrometry (IMS) techniques are transforming biological research by providing chemical and spatial information about analytes, ranging from atoms and small molecules to intact proteins, directly from biological tissues. This technology is invaluable in the drug discovery process, including pharmacological target screening and evaluating the distribution of drugs like Imnopitant and their metabolites in cells and tissues (Rubakhin et al., 2005).

Reading Intervention and Language Impairment

While not directly related to Imnopitant, it's important to note studies exploring other areas of scientific research, such as the effects of Interactive Metronome (IM) on reading achievement in children with language and reading impairments. This study highlights the broader scope of scientific research and the varied methodologies employed in different fields (Ritter et al., 2013).

Inappropriate Medication Use Among the Elderly

Research on inappropriate medication use (IMU) in the elderly is a public health concern, with studies using insurance company and social security administrative databases to assess IMU. Although not directly related to Imnopitant, this research field is significant for understanding the broader context of medication use and its implications (Guaraldo et al., 2011).

properties

IUPAC Name

N-[[3,5-bis(trifluoromethyl)phenyl]methyl]-N-methyl-4-(2-methylphenyl)-6-(4-methylpiperazin-1-yl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28F6N4O/c1-18-6-4-5-7-22(18)23-15-25(38-10-8-36(2)9-11-38)35-16-24(23)26(39)37(3)17-19-12-20(27(29,30)31)14-21(13-19)28(32,33)34/h4-7,12-16H,8-11,17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCNNJLLLMSVTFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC(=NC=C2C(=O)N(C)CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCN(CC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28F6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imnopitant

CAS RN

290297-57-3
Record name Imnopitant
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0290297573
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name IMNOPITANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F1516R3E77
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a solution of 2.5 g (7.7 mmol) N-methyl-6-(4-methyl-piperazin-1-yl)-4-o-tolyl-nicotinamide in 51 ml THF at 4° C. was added dropwise over 30 min 10.2 ml (10.2 mmol) potassium bis(trimethylsilyl) amide (1M in THF). The reaction mixture was stirred for 30 min and subsequently treated at 4° C. dropwise over 30 min with 1.46 ml (7.7 mmol) 3,5-bis-trifluoromethyl-benzylbromide. The reaction mixture was stirred for 1.5 h at 4° C., treated with 31 ml water and extracted. The aqueous phase was separated and adjusted to pH 12 with 2N NaOH and subsequently extracted with 30 ml ethyl acetate. The aqueous phase was separated, the combined organic phases were dried over Na2SO4, the solvent was removed under reduced pressure and the residue purified by chromatography over silica gel (CH2Cl2: MeOH=99:1) to yield 3.6 g (84.1%) product as beige foam.
Name
N-methyl-6-(4-methyl-piperazin-1-yl)-4-o-tolyl-nicotinamide
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
10.2 mL
Type
reactant
Reaction Step One
Name
Quantity
51 mL
Type
solvent
Reaction Step One
Quantity
1.46 mL
Type
reactant
Reaction Step Two
Name
Quantity
31 mL
Type
reactant
Reaction Step Three
Yield
84.1%

Synthesis routes and methods II

Procedure details

To a solution of 750 mg (2.32 mmol) N-methyl-6-(4-methyl-piperazin-1-yl)-4-o-tolyl-nicotinamide in 16 ml tetrahydrofuran, 3 ml of a 1 M solution (3 mmol) of potassium hexamethyldisilazide in tetrahydrofuran was added at room temperature. After 1 h, 0.43 ml (2.3 mmol) 3,5-bis(trifluoromethyl)benzyl bromide was added dropwise to the resulting suspension. The reaction was quenched with water after 1 h and the mixture was extracted with three 20 ml portions of ethyl acetate. The combined organic extracts were washed with saturated aqueous sodium chloride solution, dried with sodium sulfate and concentrated. Column chromatography gave 950 mg (74%) N-(3,5-bis-trifluoromethyl-benzyl)-N-methyl-6-(4-methyl-piperazin-1-yl)-4-o-tolyl-nicotinamide. The white foam was dissolved in a small amount of diethyl ether and treated with 2 ml 3 N hydrochloric acid solution in diethyl ether. Concentration afforded 1.02 g (74%) of the title compound as a white solid.
Name
N-methyl-6-(4-methyl-piperazin-1-yl)-4-o-tolyl-nicotinamide
Quantity
750 mg
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
3 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.43 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Imnopitant
Reactant of Route 2
Reactant of Route 2
Imnopitant
Reactant of Route 3
Reactant of Route 3
Imnopitant
Reactant of Route 4
Reactant of Route 4
Imnopitant
Reactant of Route 5
Reactant of Route 5
Imnopitant
Reactant of Route 6
Reactant of Route 6
Imnopitant

Citations

For This Compound
4
Citations
S Mishra, M Rout, MK Singh… - Journal of Cellular …, 2023 - Wiley Online Library
… The backbone RMSD of imnopitant is slightly higher than that of netupitant, as can also be observed from the probability distribution of the RMSD of backbone atoms (as shown in …
Number of citations: 3 onlinelibrary.wiley.com
World Health Organization - WHO Drug Information, 2019 - apps.who.int
Notice is hereby given that, in accordance with article 3 of the Procedure for the Selection of Recommended International Nonproprietary Names for Pharmaceutical Substances, the …
Number of citations: 6 apps.who.int
World Health Organization - WHO Drug Information, 2020 - apps.who.int
Untitled Page 1 Page 2 WHO Drug Information WHO Drug Information provides an overview of topics relating to medicines development, regulation, quality and safety. The journal also …
Number of citations: 2 apps.who.int
DC Internacionales - WHO Drug Information, 2011 - prescrire.org
Notice is hereby given that, in accordance with article 3 of the Procedure for the Selection of Recommended International Nonproprietary Names for Pharmaceutical Substances, the …
Number of citations: 2 www.prescrire.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.